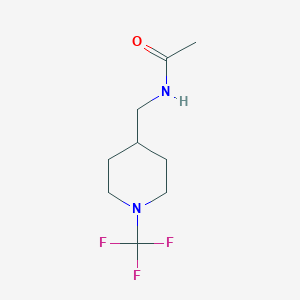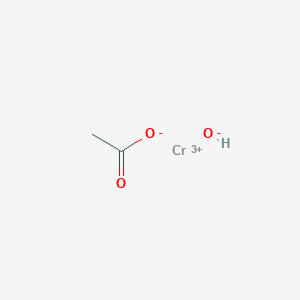
Chromium(3+);acetate;hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chromium(III) acetate hydroxide can be synthesized through the reaction of chromium(III) salts with alkali. One common method involves mixing an aqueous solution of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide . The resulting product is a violet solid that crystallizes as a triacontatetrahydrate (34 molecules of water of crystallization) .
Industrial Production Methods
Industrial production of chromium(III) acetate hydroxide typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s quality and consistency for various applications .
化学反応の分析
Types of Reactions
Chromium(III) acetate hydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where acetate or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as zinc . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromium(III) acetate hydroxide can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .
科学的研究の応用
Chromium(III) acetate hydroxide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of chromium(III) acetate hydroxide involves its interaction with molecular targets and pathways in biological systems. Chromium(III) is known to play a role in glucose and lipid metabolism by enhancing the action of insulin . It can form complexes with various biomolecules, influencing their activity and stability .
類似化合物との比較
Chromium(III) acetate hydroxide can be compared with other similar compounds, such as:
Chromium(III) acetate: Shares a similar structure but lacks the hydroxide ligands.
Chromium(II) acetate: Features a Cr-Cr quadruple bond and different oxidation state.
Chromium(III) hydroxide: Amphoteric compound that dissolves in both strong acids and bases.
Chromium(III) acetate hydroxide is unique due to its specific coordination environment and the presence of both acetate and hydroxide ligands, which contribute to its distinct chemical properties and applications .
特性
分子式 |
C2H4CrO3+ |
|---|---|
分子量 |
128.05 g/mol |
IUPAC名 |
chromium(3+);acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |
InChIキー |
KNVBPUFDKSKOFA-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].[OH-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


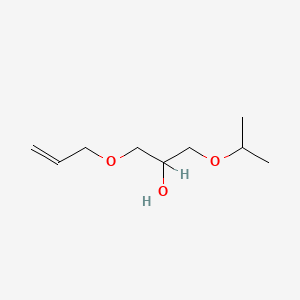

![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
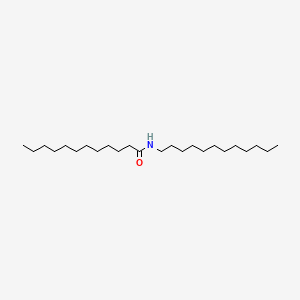

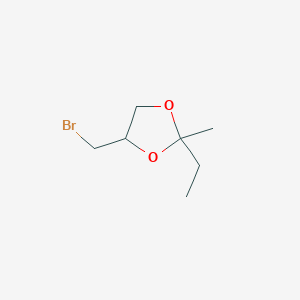
![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)

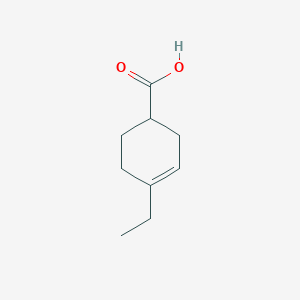
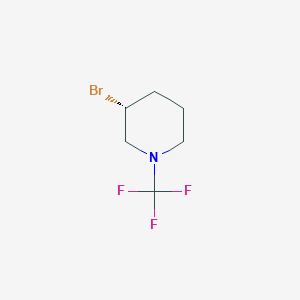

![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
